molecular formula C16H15N3O B4402565 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide

Cat. No. B4402565
M. Wt: 265.31 g/mol
InChI Key: PBZTVOWUGICVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide, also known as BMA-10, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of California in 2010, and since then, it has been the subject of numerous studies investigating its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide involves its ability to selectively target and inhibit specific signaling pathways in the body. This compound has been found to inhibit the activity of the protein kinase CK2, which plays a key role in cell division and proliferation. By inhibiting CK2, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, this compound has been found to have neuroprotective properties, protecting neurons from damage and reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is its selectivity for specific signaling pathways in the body. This makes it a potentially useful tool for studying the role of these pathways in various diseases. Additionally, this compound has been found to have low toxicity, making it a relatively safe compound to work with in the lab. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide. One area of interest is the development of this compound as a potential cancer treatment. Further studies are needed to determine the efficacy of this compound in animal models and to investigate its potential as a combination therapy with other cancer drugs. Additionally, research is needed to further understand the mechanism of action of this compound and to identify other signaling pathways that it may target. Finally, studies are needed to investigate the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has been found to have potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation by targeting specific signaling pathways in the body. Additionally, this compound has been found to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-8-12(9-15(10)17-11(2)20)16-18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZTVOWUGICVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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